molecular formula C12H8N2O2 B11889739 3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile

3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No.: B11889739
M. Wt: 212.20 g/mol
InChI Key: GVGSZEWPOPMTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization . Another method involves the Knoevenagel condensation–Michael addition of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with diethylamine in benzene under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and cyano groups makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-acetyl-4-oxo-1H-quinoline-6-carbonitrile

InChI

InChI=1S/C12H8N2O2/c1-7(15)10-6-14-11-3-2-8(5-13)4-9(11)12(10)16/h2-4,6H,1H3,(H,14,16)

InChI Key

GVGSZEWPOPMTJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.